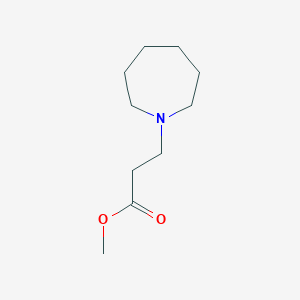
Methyl 4-(2-amino-6-chlorophenoxy)benzoate
Vue d'ensemble
Description
“Methyl 4-(2-amino-6-chlorophenoxy)benzoate” is a chemical compound with the molecular formula C14H12ClNO3 and a molecular weight of 277.71 . It is typically in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H12ClNO3/c1-18-14(17)9-2-5-11(6-3-9)19-13-7-4-10(15)8-12(13)16/h2-8H,16H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
“Methyl 4-(2-amino-6-chlorophenoxy)benzoate” is a powder that is stored at room temperature .Applications De Recherche Scientifique
Anticonvulsant Activity
Methyl 4-(2-amino-6-chlorophenoxy)benzoate has been evaluated for its anticonvulsant properties. Studies on analogous compounds like methyl 4-[(p-chlorophenyl)amino]-6-methyl-2-oxocyclohex-3-en-1-oate demonstrated that these compounds, despite being potent, were not active against amygdala kindled seizures. This suggests the corneal kindled model as a definitive tool for antielectroshock seizure evaluation. Several active analogs have been prepared to minimize toxicity and maximize efficacy in treating seizures (Scott et al., 1993).
Liquid Crystalline Thermosets
Research on liquid crystalline thermosets has included compounds related to methyl 4-(2-amino-6-chlorophenoxy)benzoate. Triaromatic diepoxides, such as methyl-1,4-phenylene bis(4-(2,3-epoxypropoxy)benzoate), were synthesized and their mesogenic properties studied. These studies are crucial for developing anisotropic networks in liquid crystalline thermoset (LCT) networks, which have applications in various material science domains (Mormann & Bröcher, 1998).
Intramolecular Interactions in Derivatives
A series of compounds derived from 2-(4-chlorophenoxy)-2-methylpropionic acid were prepared and structurally characterized. This includes derivatives of 2-amino-6-chlorobenzothiazole. The focus of this study was on describing hypervalent contacts and hydrogen bonds, providing insights into the supramolecular arrangements present in these crystal structures. Such research aids in understanding the structural and interactional dynamics of related compounds (Navarrete-Vázquez et al., 2012).
Nitroxide-Mediated Photopolymerization
Methyl 4-(2-amino-6-chlorophenoxy)benzoate-related compounds have been explored in the context of photopolymerization. A new alkoxyamine bearing a chromophore group was proposed as a photoiniferter, decomposing under UV irradiation to generate alkyl and nitroxide radicals. This research is significant for developing efficient photoinitiation systems in polymer chemistry (Guillaneuf et al., 2010).
N-Phthaloylation of Amino Acid and Peptide Derivatives
Studies have shown that compounds like methyl 2-((succinimidooxy)carbonyl)benzoate (MSB), which is structurally related to methyl 4-(2-amino-6-chlorophenoxy)benzoate, are efficient for N-phthaloylation of amino acids and amino acid derivatives. This process is crucial for developing pharmaceuticals and peptides with specific functional properties (Casimir et al., 2002).
Propriétés
IUPAC Name |
methyl 4-(2-amino-6-chlorophenoxy)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO3/c1-18-14(17)9-5-7-10(8-6-9)19-13-11(15)3-2-4-12(13)16/h2-8H,16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSXJSENSCPAWTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OC2=C(C=CC=C2Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(2-amino-6-chlorophenoxy)benzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Ethyl 2-[(4-methyl-2-oxo-2h-chromen-7-yl)oxy]acetate](/img/structure/B1361613.png)


![[4-Chloro-2-(chloromethyl)phenoxy]acetic acid](/img/structure/B1361618.png)







